molecular formula C9H10N4O B1489900 3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 1452561-18-0

3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B1489900
CAS No.: 1452561-18-0
M. Wt: 190.2 g/mol
InChI Key: QVJTZJCSFVLALP-UHFFFAOYSA-N
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Description

3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 3-(Azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is the protein kinase B, also known as Akt . Akt plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

The compound acts as an ATP-independent inhibitor of Akt . It binds to Akt in a distinct manner compared to ATP-competitive inhibitors . The binding of this compound results in the occlusion of the ATP binding cleft by a number of hydrophobic residues . This prevents ATP from binding, thereby inhibiting the activation of Akt .

Biochemical Pathways

The inhibition of Akt affects several downstream pathways. One of the key targets is PRAS40, a substrate of Akt . The inhibition of Akt leads to a decrease in the phosphorylation of PRAS40 . Another downstream effector that is affected is p70S6, a kinase involved in protein synthesis .

Pharmacokinetics

The compound has been shown to be orally bioavailable . In vivo pharmacodynamic and pharmacokinetic studies have demonstrated that the compound is effective at inhibiting the activation of Akt and its downstream effectors following oral dosing in mice .

Result of Action

The result of the action of the compound is a potent inhibition of intracellular Akt activation . This leads to a decrease in the phosphorylation of downstream targets such as PRAS40 and p70S6 . The inhibition of these proteins can lead to a decrease in cell proliferation and an increase in apoptosis, making this compound potentially useful in the treatment of cancers .

Properties

IUPAC Name

3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c14-9-12-7-2-1-3-11-8(7)13(9)6-4-10-5-6/h1-3,6,10H,4-5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJTZJCSFVLALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C3=C(C=CC=N3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 2
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 3
Reactant of Route 3
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 4
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 5
Reactant of Route 5
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 6
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.